REACTION_CXSMILES
|
CC1C=CC(S([N:11]2[CH2:17][CH2:16][CH2:15][C:14](=[O:18])[C:13]3[CH:19]=[CH:20][CH:21]=[N:22][C:12]2=3)(=O)=O)=CC=1.S(=O)(=O)(O)O.[OH-].[Na+]>C(O)(=O)C>[N:22]1[C:12]2[NH:11][CH2:17][CH2:16][CH2:15][C:14](=[O:18])[C:13]=2[CH:19]=[CH:20][CH:21]=1 |f:2.3|
|
Name
|
6,7,8,9-tetrahydro-9-[(4-methylphenyl)sulfonyl]-5H-pyrido[2,3-b]azepin-5-one
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)N1C2=C(C(CCC1)=O)C=CC=N2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is chilled
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the solid washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through MGSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C1NCCCC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |